1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate amine derivatives under controlled conditions. One common method involves the use of ethyl 4,4,4-trifluoroacetoacetate and methyl hydrazine . The reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process typically includes steps such as lithiation, bromination, and subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Corresponding pyrazole carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds with various functional groups.
Scientific Research Applications
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves various chemical reactions, primarily focusing on the formation of pyrazole derivatives. The compound features a trifluoromethyl group, which significantly influences its biological properties by enhancing lipophilicity and modifying interaction with biological targets .
Antioxidant Properties
Research indicates that pyrazole derivatives exhibit significant antioxidant activity. The compound's ability to scavenge free radicals has been assessed using various assays such as ABTS and ORAC tests. For instance, compounds similar to this compound have shown comparable antioxidant activity to Trolox, a standard antioxidant .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease. Preliminary studies suggest that similar pyrazole derivatives exhibit moderate to high inhibitory activity against these enzymes .
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. The structural modifications in compounds like this compound may enhance their effectiveness against various cancer cell lines. Some studies have indicated that these compounds can induce apoptosis in cancer cells through multiple pathways, including oxidative stress mechanisms .
Case Studies and Research Findings
Properties
Molecular Formula |
C10H12F3N5 |
---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12F3N5/c1-17-4-3-9(16-17)14-6-7-5-8(10(11,12)13)15-18(7)2/h3-5H,6H2,1-2H3,(H,14,16) |
InChI Key |
HANDBXDVYSIMFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.